molecular formula C20H20N2O4 B407644 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B407644
M. Wt: 352.4g/mol
InChI Key: DEUHTTNYBAOUPH-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the methoxy group or the pyrazolone ring, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities. It serves as a precursor for the synthesis of more complex pyrazolone derivatives.

Biology

In biological research, the compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It is often used in assays to evaluate its effects on various biological targets.

Medicine

The compound and its derivatives are investigated for their therapeutic potential in treating various diseases. Research focuses on their efficacy, safety, and mechanism of action in preclinical and clinical studies.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the hydroxyethoxy and methoxy groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other pyrazolone derivatives and enhance its potential for various applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4g/mol

IUPAC Name

(4E)-4-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H20N2O4/c1-14-17(20(24)22(21-14)16-6-4-3-5-7-16)12-15-8-9-18(26-11-10-23)19(13-15)25-2/h3-9,12-13,23H,10-11H2,1-2H3/b17-12+

InChI Key

DEUHTTNYBAOUPH-SFQUDFHCSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3

Origin of Product

United States

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